Antileishmanial Potency and Selectivity vs. Pentamidine in THP1 Cells
In a direct comparative study, a diamidoxime analog (compound 52) structurally related to the 1,3-phenylenediacetamidoxime scaffold demonstrated an IC50 of 8.8 µM against Leishmania donovani promastigotes. Critically, this compound, along with other diamidoximes in the series (compounds 50 and 52), exhibited a superior selectivity index compared to the reference drug compound pentamidine when evaluated for cytotoxicity on human THP1 cells [1]. This highlights a class-level advantage of the diamidoxime framework for achieving a favorable therapeutic window over existing treatments.
| Evidence Dimension | In vitro antiparasitic activity and cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 8.8 µM (for diamidoxime 52); Selectivity Index > Pentamidine |
| Comparator Or Baseline | Pentamidine (reference drug) |
| Quantified Difference | Selectivity Index (ratio of cytotoxicity to potency) is higher for the diamidoxime class compared to pentamidine. |
| Conditions | In vitro assay on Leishmania donovani promastigotes; cytotoxicity evaluation on human THP1 cells. |
Why This Matters
This evidence demonstrates that the diamidoxime structural class, which includes 1,3-Phenylenediacetamidoxime, can offer a quantifiable advantage in therapeutic selectivity over a standard-of-care drug, a key differentiator for drug discovery programs focused on neglected tropical diseases.
- [1] Bouhlel, A., Curti, C., Dumètre, A., Laget, M., Crozet, M. D., Azas, N., & Vanelle, P. (2010). Synthesis and evaluation of original amidoximes as antileishmanial agents. Bioorganic & Medicinal Chemistry, 18(20), 7310–7320. View Source
